molecular formula C14H19N3O2 B565480 1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 CAS No. 1246819-70-4

1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3

Cat. No. B565480
CAS RN: 1246819-70-4
M. Wt: 264.343
InChI Key: JUMGOLYNZBZPKE-BMSJAHLVSA-N
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Description

1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 is a labeled intermediate of Bendamustine . It has a molecular formula of C14H16D3N3O2 and a molecular weight of 264.34 .


Synthesis Analysis

The synthesis of 1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester involves a hydrogenation reaction. In this process, 50 g of 1-methyl-5-nitro-1H-benzimidazole-2-butyric acid ethyl ester is added to a hydrogenation reaction kettle, along with 2.5 g of 5% palladium/carbon, 1.3 L of methanol, and 475 ml of ethyl acetate. The hydrogen pressure is controlled at 0.1 - 0.2 MPa, and the reaction solution is allowed to react for 15 hours at 25 °C .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H16D3N3O2 . This indicates that the molecule consists of 14 carbon atoms, 16 hydrogen atoms, 3 deuterium atoms (which are isotopes of hydrogen), 3 nitrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

This compound is a solid substance. It is soluble in Dichloromethane, Ethyl Acetate, and Methanol. It should be stored at -20° C. Its melting point is between 130-135°C (lit.) .

Scientific Research Applications

Co-crystallization Studies

1-Methyl-5-amino-1H-benzimidazole derivatives have been studied for their potential in co-crystallization processes. For instance, a derivative was co-crystallized with fumaric acid and maleic acid, leading to the formation of multi-component compounds. This research revealed insights into the conformational changes and thermal stability of these compounds (Zhai et al., 2017).

Corrosion Inhibition

Benzimidazole derivatives have been evaluated as corrosion inhibitors for steel in acidic environments. The findings suggest these compounds can significantly reduce corrosion rates, highlighting their potential in material protection applications (Herrag et al., 2007).

Fluorescence Applications

Research on benzimidazole derivatives, such as those incorporating the 1-Methyl-5-amino-1H-benzimidazole structure, has extended to fluorescence applications. These compounds have been used to develop luminescent materials, particularly when combined with metals like rhenium (Wei et al., 2006).

Antimicrobial Activity

Benzimidazole compounds have shown potential in antimicrobial applications. For example, the synthesis and structural analysis of certain benzimidazole derivatives have led to their evaluation as antibacterial agents (Abdel Ghani & Mansour, 2011).

Antineoplastic and Antifilarial Activities

Certain benzimidazole derivatives, including methyl and ethyl esters, have been synthesized and shown to have significant growth inhibition in cancer cell lines and antifilarial activity against parasitic worms (Ram et al., 1992).

Development of Antitumor Agents

Benzimidazole methyl ester derivatives have been used to develop metal complexes with potential antitumor properties. These complexes have been studied for their molecular structures and activities against bacterial strains and cancer cell lines (Abdel-Ghani & Mansour, 2012).

properties

IUPAC Name

ethyl 4-[5-amino-1-(trideuteriomethyl)benzimidazol-2-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-3-19-14(18)6-4-5-13-16-11-9-10(15)7-8-12(11)17(13)2/h7-9H,3-6,15H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMGOLYNZBZPKE-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)N)N=C1CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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